Ethyl 4-amino-3-methylbutanoate hydrochloride
Overview
Description
Ethyl 4-amino-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C7H15NO2.HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-methylbutanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 4-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 4-amino-3-methylbutanoate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-amino-3-methylbutanoate hydrochloride can be compared with similar compounds such as:
- Ethyl 3-amino-3-methylbutanoate hydrochloride
- Mthis compound
These compounds share similar structural features but differ in their ester groups or other substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ester group and hydrochloride salt form, which can affect its solubility and stability.
Biological Activity
Ethyl 4-amino-3-methylbutanoate hydrochloride, a derivative of amino acids, has garnered attention in various fields of research due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 181.66 g/mol. The compound features an amino group, a methyl group, and an ethyl ester functional group, which contribute to its biochemical interactions and biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and other biomolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. This interaction can modulate several biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro. For instance, derivatives containing 5-fluorouracil showed significant inhibition of cancer cell lines, suggesting potential applications in cancer therapy .
- Metabolic Pathway Modulation : The compound's structural similarity to certain bioactive compounds indicates its potential role in modulating metabolic pathways, which could be beneficial in various therapeutic contexts.
Comparative Analysis with Similar Compounds
This compound can be compared with other amino acid derivatives to highlight its unique properties:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ethyl 2-amino-3-methylbutanoate hydrochloride | Similar amino acid structure | Different position of amino group |
Ethyl 4-amino-3-hydroxybutanoate hydrochloride | Hydroxy group addition | Potentially different biological activity |
N-Methyl-L-alanine | Methylated amino acid | L-isomer specificity |
These comparisons underscore the distinct functional groups present in this compound that may confer unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of amino acid derivatives similar to this compound:
- Antitumor Activity Study : A series of amino acid ester derivatives were synthesized and tested for their antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cell lines. The results indicated that certain derivatives exhibited more potent inhibitory effects than traditional chemotherapeutics like 5-fluorouracil .
- Neuroprotective Studies : Research focusing on neuroprotective agents has pointed towards compounds similar to this compound as promising candidates for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Properties
IUPAC Name |
ethyl 4-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h6H,3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGZZAHNIGMEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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